molecular formula C11H11Cl2N3O2 B1680066 methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate CAS No. 62780-15-8

methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate

Cat. No.: B1680066
CAS No.: 62780-15-8
M. Wt: 288.13 g/mol
InChI Key: LJTJBIYLDAEOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RS-51324 is a compound that has been identified as a potential antidepressant.

Properties

CAS No.

62780-15-8

Molecular Formula

C11H11Cl2N3O2

Molecular Weight

288.13 g/mol

IUPAC Name

methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate

InChI

InChI=1S/C11H11Cl2N3O2/c1-18-11(17)16-10-14-5-8(15-10)9-6(12)3-2-4-7(9)13/h2-4,8H,5H2,1H3,(H2,14,15,16,17)

InChI Key

LJTJBIYLDAEOHC-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NCC(N1)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

COC(=O)NC1=NCC(N1)C2=C(C=CC=C2Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(5)-(2,6-dichlorophenyl)-2-methoxycarbonylamino-4,5-dihydroimidazole
RS 51324
RS-51324

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5 l of a methylene chloride solution containing 550 g of 1-(2',6'-dichlorophenyl)-2-(2',3'-bis-methoxycarbonylguanidino) ethanol was added 530 ml of triethylamine. The mixture was stirred until a clear solution formed. Mesyl chloride, 160 ml was then added dropwise with stirring at such a rate that the solution temperature did not pass 35° C. The reaction was complete after 30 minutes. One liter of methanol was added to the reaction mass and the resulting mixture filtered. To the filtrate was added 4 l of methanol and a solution of 270 g of sodium hydroxide in 550 ml of deionized water. The mixture was vigorously agitated and heated to about 40° C. for one hour. The reaction solution was then vacuum distilled until approximately 5 l of distillate had been collected. After addition of 8 l of deionized water to the distillation flask, vacuum distillation was continued, collecting 3 l of distillate. The pot residue was cooled to about 20° C. and stirred for about 1 hour. The imidazole product precipitated from the residual reaction solution and was filtered, washed with 3 l of deionized water then 1 liter of methanol. Drying at 65° C. in a vacuum oven gave 403 g of 4,5-dihydro-2-methoxycarbonylamino-5-(2',6'-dichlorophenyl)imidazole, m.p. 231°-232° C. (dec.).
Quantity
5 L
Type
reactant
Reaction Step One
Name
1-(2',6'-dichlorophenyl)-2-(2',3'-bis-methoxycarbonylguanidino) ethanol
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 1 gram of 1-(2',6'-dichlorophenyl)-2-(2',3'-bismethoxycarbonylguanidino) ethanol dissolved in 20 ml of methylene chloride was added dropwise with cooling at 0° C. 0.35 g of thionyl chloride. At the conclusion of the addition period, the solution was stirred for an additional 60 minutes at room temperature. After the addition of 20 ml of methyl alcohol, a solution of 0.5 g of sodium hydroxide in 2 ml of water was added and the resulting mixture refluxed for 60 minutes. The reaction solution was evaporated to low volume under vacuum and 50 ml of water added. The precipitated solid was collected, washed with methanol, followed by water and dried. 4,5-Dihydro-2-methoxycarbonylamino-5-(2',6'-dichlorophenyl)imidazole was isolated, 0.3 g, m.p. 229-230 (dec.).
Name
1-(2',6'-dichlorophenyl)-2-(2',3'-bismethoxycarbonylguanidino) ethanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate
Reactant of Route 2
methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate
Reactant of Route 3
methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate
Reactant of Route 4
Reactant of Route 4
methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate
Reactant of Route 5
Reactant of Route 5
methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate
Reactant of Route 6
Reactant of Route 6
methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate

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